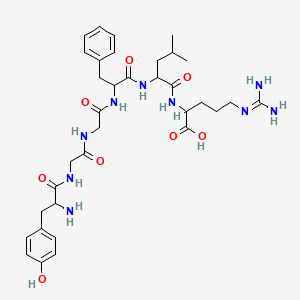
Leu-enkephalin-arg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leu-enkephalin-arg, also known as leucine-enkephalin-arginine, is an endogenous opioid peptide neurotransmitter. It is a derivative of leucine-enkephalin, which is one of the two primary forms of enkephalins, the other being methionine-enkephalin. This compound is found naturally in the brains of many animals, including humans, and plays a crucial role in modulating pain and emotional responses through its interaction with opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leu-enkephalin-arg can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide product. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide and confirming its identity .
Chemical Reactions Analysis
Types of Reactions
Leu-enkephalin-arg undergoes various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) for reduction reactions.
Substitution reagents: Various amino acid derivatives for substitution reactions
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of tyrosine can lead to the formation of dityrosine, which may affect the peptide’s interaction with opioid receptors .
Scientific Research Applications
Leu-enkephalin-arg has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and pain modulation.
Medicine: Explored for its potential therapeutic applications in pain management and cancer treatment. .
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Leu-enkephalin-arg exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesia and modulation of emotional responses. The tyrosine residue at position 1 is crucial for its interaction with the receptors, similar to the 3-hydroxyl group on morphine .
Comparison with Similar Compounds
Similar Compounds
Methionine-enkephalin: Another primary form of enkephalin with a methionine residue instead of leucine.
Beta-endorphin: A longer endogenous opioid peptide with higher potency.
Dynorphins: A class of opioid peptides with different receptor selectivity .
Uniqueness of Leu-enkephalin-arg
This compound is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to modulate pain and emotional responses through delta and mu opioid receptors makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBHHEXPXBRSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
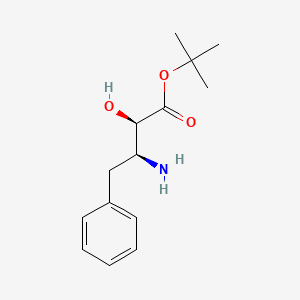
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)

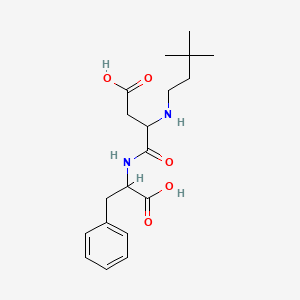

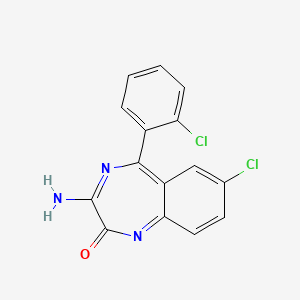
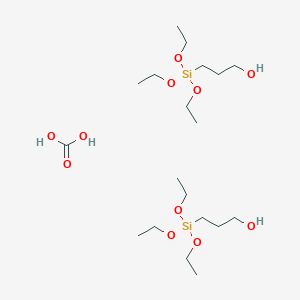
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
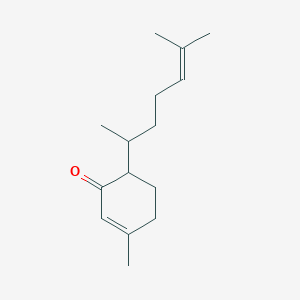
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
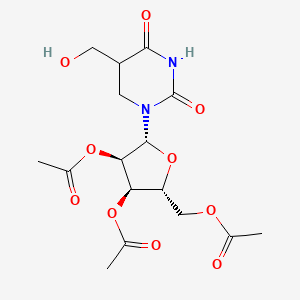
![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)

